7-Chloro-2,2-dimethylchroman-4-one
Description
7-Chloro-2,2-dimethylchroman-4-one is a halogenated derivative of the chroman-4-one scaffold, a privileged structure in medicinal chemistry due to its prevalence in bioactive compounds and natural products . The molecule features a 2,2-dimethylchroman-4-one core substituted with a chlorine atom at the 7-position. This substitution imparts distinct electronic and steric effects, influencing its physicochemical properties, spectroscopic behavior, and biological activity. Chlorine, as a bioisostere, enhances metabolic stability and pharmacokinetic properties compared to non-halogenated analogs, making this compound valuable in drug discovery .
Properties
CAS No. |
80055-86-3 |
|---|---|
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
7-chloro-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C11H11ClO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 |
InChI Key |
AHLCOHDVGKMAIZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)Cl)C |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the chroman-4-one scaffold significantly alter its properties:
- 7-Hydroxy-2,2-dimethylchroman-4-one (C₁₁H₁₂O₃) : Replacing chlorine with a hydroxyl group increases polarity and hydrogen-bonding capacity, affecting solubility and reactivity. The hydroxyl group is electron-donating, contrasting with chlorine’s electron-withdrawing effect, which modulates aromatic ring electron density and NMR chemical shifts .
- 6-Chloro-2,2-dimethylchroman-7-ol (C₁₁H₁₃ClO₂) : Chlorine at the 6-position versus 7-position alters steric interactions and electronic distribution. For example, 6-chloro derivatives exhibit distinct NMR shifts due to para-substituent effects, as described by the Hammett equation .
- 6-Fluoro-2,2-dimethylchroman-4-one (C₁₁H₁₁FO₂) : Fluorine, being smaller and less electronegative than chlorine, induces different electronic effects. This compound shows a 0.97 structural similarity to 7-chloro derivatives, highlighting subtle differences in van der Waals interactions and dipole moments .
Comparative Data Table
Spectroscopic Comparisons
NMR Spectroscopy
- This compound : Chlorine’s electron-withdrawing effect deshields aromatic protons and carbons, causing downfield shifts in ¹H and ¹³C NMR. For example, para-substituted carbons show strong correlations with the Hammett equation, while meta positions deviate due to ring strain .
- 7-Hydroxy-2,2-dimethylchroman-4-one: The hydroxyl group induces upfield shifts in aromatic protons due to electron donation.
Comparative NMR Data (Selected Examples)
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